molecular formula C17H12F2N4O B12041217 N'-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

N'-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12041217
M. Wt: 326.30 g/mol
InChI Key: DOYZUZNMJNAXKH-KEBDBYFISA-N
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Description

N’-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C15H14ClF2N5 It is known for its unique structure, which includes a pyrazole ring and fluorinated benzylidene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzylidene and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N’-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-fluorobenzylidene)-N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarboximidohydrazide
  • 4-Fluoro-N-(4-fluorobenzylidene)aniline

Uniqueness

N’-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of a pyrazole ring with fluorinated benzylidene and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12F2N4O

Molecular Weight

326.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12F2N4O/c18-13-5-1-11(2-6-13)10-20-23-17(24)16-9-15(21-22-16)12-3-7-14(19)8-4-12/h1-10H,(H,21,22)(H,23,24)/b20-10+

InChI Key

DOYZUZNMJNAXKH-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)F

Origin of Product

United States

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